molecular formula C16H14ClNO2 B7855406 CID 4099413

CID 4099413

Cat. No. B7855406
M. Wt: 287.74 g/mol
InChI Key: RYAMDQKWNKKFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 4099413 is a useful research compound. Its molecular formula is C16H14ClNO2 and its molecular weight is 287.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 4099413 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 4099413 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 4099413 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound, which is then reduced using a reducing agent to obtain the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, Base, Reducing agent

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine and 2-amino-5-methylthiazole are mixed in the presence of a base, such as potassium carbonate, in a suitable solvent, such as dimethylformamide., Step 2: The reaction mixture is heated to a suitable temperature, such as 100-120°C, for a suitable time, such as 12-24 hours, to form the intermediate compound., Step 3: The intermediate compound is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, in a suitable solvent, such as ethanol or methanol., Step 4: The reaction mixture is stirred at a suitable temperature, such as room temperature, for a suitable time, such as 2-4 hours, to obtain the final product, CID 4099413.

properties

IUPAC Name

3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAMDQKWNKKFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017242
Record name 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 4099413

CAS RN

472981-92-3
Record name 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472981-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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